molecular formula C17H20N2O4S B7612678 Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-YL)sulfamoyl]-1H-pyrrole-2-carboxylate

Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-YL)sulfamoyl]-1H-pyrrole-2-carboxylate

Cat. No.: B7612678
M. Wt: 348.4 g/mol
InChI Key: FYIOQDMRMALGLF-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a methyl group and a sulfamoyl group attached to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where the pyrrole derivative reacts with a sulfonyl chloride in the presence of a base.

    Attachment of the Tetrahydronaphthalene Moiety: This step involves the Friedel-Crafts alkylation of the pyrrole derivative with a tetrahydronaphthalene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring or the tetrahydronaphthalene moiety.

    Reduction: Reduced forms of the sulfamoyl group or the pyrrole ring.

    Substitution: Substituted derivatives with various functional groups replacing the sulfamoyl group or hydrogen atoms on the pyrrole ring.

Scientific Research Applications

Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyrrole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-indole-2-carboxylate
  • Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-3-carboxylate
  • Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-acetate

Uniqueness

Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydronaphthalene moiety imparts distinct steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Properties

IUPAC Name

methyl 1-methyl-4-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-19-11-13(10-16(19)17(20)23-2)24(21,22)18-15-9-5-7-12-6-3-4-8-14(12)15/h3-4,6,8,10-11,15,18H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIOQDMRMALGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)S(=O)(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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